BenchChemオンラインストアへようこそ!

3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid

Sigma receptor pharmacology Receptor binding affinity Piperazine SAR

This compound is a versatile synthetic intermediate featuring a 4-chlorophenylpiperazine pharmacophore with a free propanoic acid handle. Enables direct HATU/EDCI-mediated amide coupling for generating sigma receptor and dopamine D4 ligand libraries. Critical for synthesizing the PARP-1 inhibitor FR255595 for neuroprotection research. Supplied at ≥98% purity with cold-chain storage, ensuring reliable reactivity and reproducible results in medicinal chemistry campaigns. Essential for researchers developing targeted CNS therapeutics.

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
CAS No. 732298-42-9
Cat. No. B1390900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid
CAS732298-42-9
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC(=O)O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H17ClN2O2/c14-11-1-3-12(4-2-11)16-9-7-15(8-10-16)6-5-13(17)18/h1-4H,5-10H2,(H,17,18)
InChIKeyHYSSSHHTYRJLDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic Acid (CAS 732298-42-9): Piperazine-Derived Research Intermediate for Sigma Receptor and CNS Target Exploration


3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid (CAS 732298-42-9, molecular formula C₁₃H₁₇ClN₂O₂, MW 268.74 g/mol) is a synthetic piperazine derivative bearing a 4-chlorophenyl N-substituent and a propanoic acid side chain . The compound is commercially supplied at 95–98% purity with recommended storage at 2–8°C . Its structure situates it within the phenylpiperazine class of sigma receptor ligands; the 4-chlorophenylpiperazine pharmacophore is a recognized scaffold for sigma-1 and sigma-2 receptor engagement [1]. The compound is primarily procured as a versatile synthetic intermediate for constructing more elaborate bioactive molecules, including PARP-1 inhibitors (e.g., the FR255595 quinazolinone series) and dopamine D₄ receptor ligands, rather than as a finished pharmacological agent in its own right [2].

Why 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic Acid Cannot Be Replaced by Generic Piperazine Analogs Without Verification


Within the 4-chlorophenylpiperazine chemotype, small structural modifications at the N-4 position produce large shifts in receptor selectivity and binding affinity. Literature on structurally related series demonstrates that replacing the propanoic acid side chain with a propyl alcohol, ethyl ester, or benzyl-substituted variant alters sigma-1/sigma-2 selectivity, introduces or removes dopamine D₄ affinity, and changes the compound's utility as a synthetic intermediate for downstream derivatization [1]. For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide achieves an IC₅₀ of 0.057 nM at dopamine D₄ with >10,000-fold selectivity over D₂, while the free acid form lacks this benzamide extension and exhibits a fundamentally different target interaction profile [2]. Consequently, generic substitution among in-class piperazine-propanoic acid derivatives without confirmatory analytical and functional data risks introducing an intermediate with incompatible reactivity, divergent biological target engagement, or altered physicochemical properties that invalidate downstream experimental outcomes.

Quantitative Differentiation Evidence for 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic Acid vs. Closest Analogs


Sigma Receptor Binding Affinity: Target Compound vs. Structurally Related 4-Chlorophenylpiperazine Derivatives

In a head-to-head sigma receptor binding panel employing [³H](+)-pentazocine displacement from guinea pig brain membrane preparations, the target compound 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoic acid demonstrated measurable sigma-1 receptor engagement (Ki ~248 nM), positioning it as a moderate-affinity sigma-1 ligand [1]. By comparison, the closely related analog 1-(4-chlorophenyl)-4-(3-phenylpropyl)piperazine (BDBM50007410), which replaces the propanoic acid with a phenylpropyl chain, achieved a Ki of 2.9 nM at the sigma receptor—representing an approximately 85-fold increase in affinity attributable solely to side-chain substitution [2]. This quantitative difference underscores that the propanoic acid terminus modulates, rather than maximizes, sigma-1 affinity, making the target compound useful for applications where moderate sigma engagement is desired or where the carboxylic acid handle is required for subsequent conjugation.

Sigma receptor pharmacology Receptor binding affinity Piperazine SAR

Carboxylic Acid Functional Handle: Synthetic Intermediate Utility vs. Non-Acidic Analogs

The presence of a free propanoic acid terminus distinguishes this compound from otherwise identical scaffolds carrying a terminal alcohol, ester, or alkyl group. The target compound can undergo direct amide coupling, esterification, or reduction to access diverse downstream chemotypes without requiring protecting group manipulation of the acid functionality [1]. In contrast, the corresponding alcohol analog 3-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-ol (CAS 6954-98-9) requires oxidation to the acid before amide bond formation, adding a synthetic step and reducing overall yield. The ethyl ester variant (CAS 56968-30-0) necessitates saponification prior to coupling, introducing base-sensitivity constraints. The benzyl-substituted analog 3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}propanoic acid dihydrochloride (CAS 1172397-29-3) bears a methylene spacer between the phenyl ring and piperazine, altering both the conformational flexibility and the electronic environment of the aniline nitrogen. This structural difference is known to modulate sigma receptor subtype selectivity in bridged piperazine series [2], though direct comparative binding data between the target compound and this benzyl analog are not available in the public domain.

Synthetic intermediate Amide coupling Building block chemistry

Purity and Storage Specifications: Benchmarking Against Commercially Available Closest Analogs

Commercially, the target compound is available from multiple authorized vendors at 95% purity (Sigma-Aldrich/AA Blocks) to 98% purity (Leyan, CymitQuimica), with a defined storage condition of 2–8°C . The closely related 1-(4-chlorophenyl)piperazine (CAS 38212-33-8), a common precursor for synthesizing the target compound, is typically supplied at 95–97% purity but without cold-chain storage requirements . This distinction in storage temperature reflects the carboxylic acid's potential for hygroscopic degradation or dimerization under ambient conditions, a consideration absent for the non-acidic parent phenylpiperazine. The benzyl analog 3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}propanoic acid dihydrochloride (CAS 1172397-29-3) is supplied as a dihydrochloride salt, which introduces different solubility and handling characteristics compared to the free base/acid form of the target compound .

Quality control Procurement specification Stability

Empirical Physicochemical Properties: Computational Prediction vs. Measured Data for Structural Analogs

Bio-fount reports a computationally predicted boiling point of 454.8 ± 45.0 °C at 760 mmHg and flash point of 228.9 ± 28.7 °C for the target compound [1]. The molecular weight of 268.74 g/mol places it below the typical 500 Da cutoff for CNS drug-likeness. The 4-chlorophenylpiperazine substructure contributes a calculated logP that favors blood-brain barrier penetration in extended analogs, though the free carboxylic acid (pKa ~4.5 predicted) substantially reduces passive membrane permeability relative to non-ionizable analogs such as the ethyl ester (predicted logP higher by approximately 1.5–2.0 log units due to masking of the acid) [2]. The PASS (Prediction of Activity Spectra for Substances) computational analysis reported for structurally related 4-chlorophenylpiperazine-containing compounds predicts signal transduction pathway inhibition (Pa 0.718) and protein kinase inhibition (Pa 0.620) as potential biological activities, though these are computational predictions and not experimentally validated for the target compound itself [3].

Physicochemical characterization Drug-likeness Computational prediction

Optimal Procurement and Application Scenarios for 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic Acid Based on Quantitative Evidence


Amide Coupling Building Block for Focused Sigma Receptor Ligand Libraries

The free carboxylic acid enables direct HATU/EDCI-mediated amide coupling with diverse amine partners to generate libraries of 4-chlorophenylpiperazine-based sigma receptor ligands. This application is supported by the established sigma-1 pharmacophore contributed by the 4-chlorophenylpiperazine substructure [1]. Researchers can leverage the moderate baseline sigma-1 affinity (Ki ~248 nM) of the parent acid to explore structure-activity relationships where amide substitution at the propanoic terminus modulates both affinity and subtype selectivity between sigma-1 and sigma-2 receptors.

Precursor for PARP-1 Inhibitor Synthesis (FR255595-Type Chemotypes)

The compound serves as the key intermediate in the synthesis of FR255595 (2-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone), a potent PARP-1 inhibitor that demonstrated neuroprotective efficacy in the mouse MPTP model of Parkinson's disease, protecting against both ROS-induced cell injury in vitro and dopaminergic neurodegeneration in vivo [2]. Procurement of the acid form provides the optimal entry point for synthesizing this quinazolinone class, as the propanoic acid can be reduced to the propanol, converted to a leaving group, and then used to N-alkylate the quinazolinone core.

Dopamine D₄ Receptor Ligand Scaffold Derivatization

The 4-chlorophenylpiperazine pharmacophore has been validated as a high-affinity dopamine D₄ receptor recognition element, with the extended analog N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide achieving an IC₅₀ of 0.057 nM with >10,000-fold selectivity over D₂ [3]. The propanoic acid intermediate allows medicinal chemistry teams to install diverse benzamide or heteroaryl amide extensions via the carboxylic acid handle, enabling systematic exploration of D₄ receptor ligand space without requiring de novo synthesis of the core scaffold.

Quality-Controlled Reference Standard for Analytical Method Development

With defined purity specifications (95–98%) and cold-chain storage requirements (2–8°C) verified across multiple independent vendors, the compound is suitable as a reference standard for HPLC, LC-MS, and NMR method development targeting the 4-chlorophenylpiperazine class . Its distinct InChI Key (HYSSSHHTYRJLDJ-UHFFFAOYSA-N) and well-resolved spectroscopic signature support unambiguous identification in complex reaction mixtures, facilitating reaction monitoring and impurity profiling during multi-step syntheses.

Quote Request

Request a Quote for 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.